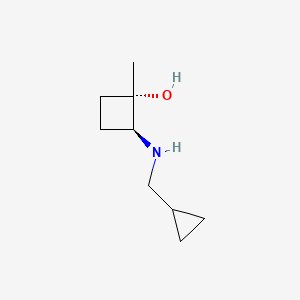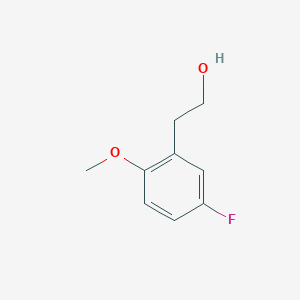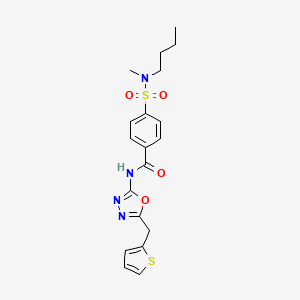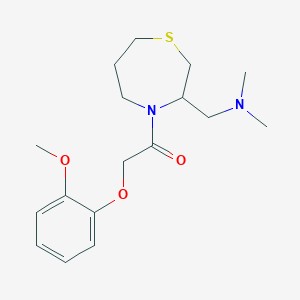
(1S,2S)-2-((Cyclopropylmethyl)amino)-1-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((Cyclopropylmethyl)amino)-1-methylcyclobutan-1-ol, also known as CPMMC, is an organic compound with a cyclic structure. It is a cyclic amine that is used as an intermediate for the synthesis of various organic compounds. CPMMC has a wide range of applications in the pharmaceutical and chemical industries, including drug synthesis and synthesis of intermediates for organic synthesis. The compound has also been studied for its potential therapeutic and pharmacological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Cyclobutane and cyclopropane rings are pivotal in the synthesis of complex molecular structures due to their strain and unique reactivity. Research has developed Lewis Acid-Catalyzed Cascade Constructions for functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, demonstrating the versatility of these cyclic structures in organic synthesis. This method shows the potential for creating a variety of derivatives with significant complexity from simple precursors (Yao & Shi, 2007).
Enantioselective Synthesis
Diastereo- and Enantioselective Syntheses have been developed for aminocyclobutanes and aminocyclopropanes, highlighting their importance in producing biologically active compounds with specific stereochemical configurations. These methods underscore the role of these cycloalkanes in synthesizing compounds with precise stereochemical demands, which is crucial for developing pharmaceuticals and materials with specific properties (Feng et al., 2019).
Bioactive Compound Synthesis
Incorporation into β-Peptides shows how derivatives of cyclobutane, such as 2-aminocyclobutane-1-carboxylic acids, can be used to synthesize highly rigid β-peptides. These peptides exhibit strong intramolecular hydrogen bonds, leading to high rigidity and unique structural motifs, which are valuable in studying peptide structure and function (Izquierdo et al., 2005).
Photochemical Applications
Photocycloadditions with Chiral Uracil Derivatives have been used to access all four stereoisomers of 2-aminocyclobutanecarboxylic acid, demonstrating the power of photochemical reactions in achieving stereochemical complexity. This method is particularly relevant for synthesizing cyclic amino acids and peptides with specific stereochemical configurations, highlighting the potential of photochemistry in organic synthesis (Fernandes et al., 2007).
Conformational Studies
Research on Stereospecific Conversions and Stereodivergent Syntheses of cyclopropane and cyclobutane derivatives provides insights into the conformational dynamics and preferences of these molecules. Such studies are crucial for understanding the physical properties and reactivity of cyclic compounds, aiding in the design of molecules with desired characteristics (Hoffman et al., 1982).
Propiedades
IUPAC Name |
(1S,2S)-2-(cyclopropylmethylamino)-1-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-7-2-3-7/h7-8,10-11H,2-6H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOLCGOEOKASQD-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836807.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2836816.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)
![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
![2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2836824.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2836826.png)
![4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2836827.png)
![N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2836829.png)
